1-(3,4-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
The compound 1-(3,4-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione features a tetrahydropyrazine-dione core substituted with a 3,4-dimethylphenyl group at position 1 and a 4-fluorobenzyl group at position 4. Its molecular formula is C₁₉H₁₉FN₂O₂, with a molecular weight of 326.37 g/mol (calculated from substituents and core structure). Substituents like the electron-donating 3,4-dimethylphenyl and the electron-withdrawing 4-fluorobenzyl groups influence its physicochemical properties and bioactivity .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-13-3-8-17(11-14(13)2)22-10-9-21(18(23)19(22)24)12-15-4-6-16(20)7-5-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQIVMCQLVVGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS Number: 904524-97-6) is a synthetic compound characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H17FN2O2
- Molecular Weight : 320.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The compound's structure allows it to act as a free radical scavenger, potentially mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory pathways, particularly through the modulation of the NLRP3 inflammasome, which plays a crucial role in neuroinflammation and other inflammatory responses .
- Antimicrobial Activity : Some derivatives of tetrahydropyrazine compounds have shown promising antimicrobial properties against various pathogens .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Neuroprotective Effects :
A study investigated the neuroprotective effects of similar tetrahydropyrazine derivatives in models of Parkinson’s disease. The findings indicated that these compounds could reduce dopaminergic neuron loss and inflammation in animal models by inhibiting NLRP3 activation . -
Antimicrobial Activity :
Research on related compounds revealed significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes and inhibition of key metabolic pathways . -
In Vitro Studies :
In vitro assays demonstrated that the compound exhibited moderate cytotoxicity against various cancer cell lines. The IC50 values indicated a dose-dependent response, suggesting potential for further development as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Variations :
- The tetrahydropyrazine-2,3-dione core (target compound and ) is distinct from pyrazolidinedione (), which lacks a six-membered ring. The tetrahydropyrazine-dione’s rigidity may enhance binding specificity in enzyme inhibition or receptor modulation.
Substituent Effects: Electron-Donating Groups: The 3,4-dimethylphenyl group in the target compound increases lipophilicity (logP ~3.5, estimated) compared to the 3-chlorophenyl group in (logP ~3.0). Methyl groups may also slow metabolic degradation by shielding reactive sites . Electron-Withdrawing Groups: The 4-fluorobenzyl group in the target compound enhances metabolic stability compared to the 4-ethenylbenzyl group in , as fluorine resists oxidation.
Synthetic Routes: The target compound’s synthesis likely involves condensation of substituted hydrazines with diketones, analogous to methods for pyrazoline derivatives in . Compounds like and are synthesized via nucleophilic substitution or Suzuki coupling, reflecting the versatility of the tetrahydropyrazine-dione scaffold .
Fluorinated analogs (target, ) may exhibit improved blood-brain barrier penetration compared to non-fluorinated derivatives .
Table 2: Substituent Impact on Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
